The synthesis of dehydroemetine typically involves several chemical transformations starting from emetine. Key methods include:
Dehydroemetine's molecular structure is characterized by a complex arrangement of rings and functional groups typical of alkaloids. Its chemical formula is , and it features a quinolizidine core structure similar to that of emetine.
Dehydroemetine participates in various chemical reactions, primarily involving:
Dehydroemetine exerts its therapeutic effects primarily through inhibition of protein synthesis in Entamoeba histolytica. It binds to the ribosomal RNA within the 40S subunit of the parasite's ribosome, disrupting translation and leading to cell death.
Dehydroemetine possesses several notable physical and chemical properties:
Dehydroemetine is primarily utilized in scientific and medical contexts:
Dehydroemetine emerged as a strategically designed synthetic analogue of the naturally occurring alkaloid emetine, isolated from Psychotria ipecacuanha (formerly Cephaelis ipecacuanha) [1] [7]. The core structural modification involves the dehydrogenation of the heterotricyclic ring system (Figure 1), specifically introducing a double bond between C-2 and C-3. This alteration reduces conformational flexibility while preserving the critical pharmacophore elements: the tetrahydroisoquinoline moieties and ethyl side chain [1] [4].
Table 1: Key Structural Differences Between Emetine and Dehydroemetine
Structural Feature | Emetine | Dehydroemetine | Biological Consequence |
---|---|---|---|
C-2–C-3 Bond | Single bond (saturated) | Double bond (unsaturated) | Reduced cardiotoxicity |
Ring Flexibility | Higher conformational freedom | Rigid planar structure | Enhanced target specificity |
Absolute Configuration | (2S,3R,11bS) | (11bS) retained | Maintained ribosomal binding affinity |
Nitrogen Basicity | Secondary amine (pKa ~8.2) | Similar pKa | Unchanged cellular uptake |
Rational drug design efforts in the 1950s–1960s aimed to mitigate emetine’s dose-limiting cardiotoxicity, linked to prolonged accumulation in cardiac tissue. Molecular pharmacology studies revealed that dehydroemetine exhibits faster elimination kinetics from the heart compared to the liver, contrasting with emetine’s persistence [1] [4]. This metabolic divergence arises directly from the introduction of the double bond, which enhances polarity and modifies distribution. Crucially, the antiviral and antiprotozoal efficacy is retained or improved due to the compound’s preserved ability to bind the eukaryotic 40S ribosomal E-site, inhibiting elongation factor 2 (EF-2)-mediated translocation during protein synthesis [1] [7].
Computational modeling confirms that the bioactive conformation of (–)-R,S-dehydroemetine closely mirrors the bound pose of emetine within the Plasmodium falciparum 80S ribosome (PDB: 3J7A). The derivative’s rigid structure optimizes interactions with rRNA residues A1757 and G1758 via hydrogen bonding and van der Waals contacts, explaining its nanomolar inhibition (IC₅₀ = 71.03 nM) against multidrug-resistant P. falciparum K1 strains [4]. Conversely, the (–)-S,S-dehydroisoemetine diastereomer (C-1' epimer) shows 29-fold reduced potency (IC₅₀ = 2.07 μM), underscoring the stereospecificity of the ribosomal binding pocket [4].
Ipecacuanha roots yield over 16 alkaloids, with emetine, cephaeline, and psychotrine dominating the bioactive fraction [3] [7]. Dehydroemetine distinguishes itself through synthetic optimization, but its pharmacological profile is contextualized by comparing natural analogs:
Table 2: Biological Properties of Key Ipecac Alkaloids and Derivatives
Alkaloid | Source | Key Structural Traits | In Vitro Activity (IC₅₀) | Primary Mechanisms |
---|---|---|---|---|
Emetine | Natural | Saturated C-2–C-3; ethyl side chain | P. falciparum K1: 47 nM [4] | 80S ribosome inhibition (E-site) |
Dehydroemetine | Synthetic | C-2=C-3 double bond; ethyl side chain | P. falciparum K1: 71 nM [4] | Same as emetine; reduced cardiac accumulation |
Cephaeline | Natural | Phenolic OH at C-6' (vs OCH₃ in emetine) | N/A | 3× more emetic than emetine [3] |
Tubulosine | Alangium lamarckii | Demethylated at N-2'; open D-ring | Entamoeba histolytica: <1 µM [1] | Irreversible ribosomal binding |
Psychotrine | Natural | Benzylic alcohol at C-1'; unsaturated E-ring | Weak activity [7] | Undefined |
Cephaeline, though structurally akin to emetine, possesses a phenolic hydroxyl group at position C-6' instead of a methoxy group. This minor alteration increases its emetic potency by approximately twofold compared to emetine [3]. Consequently, pharmaceutical preparations of ipecac syrup (containing both alkaloids) exhibit higher emetogenicity than purified emetine alone. This contrast validated efforts to develop pure dehydroemetine as a non-emetic alternative for parenteral administration [1] [3].
Tubulosine, another structurally simplified analog, demonstrates the role of the quaternary center at C-1'. Its absence in tubulosine allows deeper ribosomal penetration, yielding sub-micromolar activity against Entamoeba histolytica. However, irreversible binding causes unacceptable cytotoxicity [1] [7]. Psychotrine’s unsaturated E-ring and benzylic alcohol group correlate with diminished activity, highlighting the necessity of the ethylated tertiary nitrogen for ribosomal engagement [7].
Structure-activity relationship (SAR) studies across these alkaloids reveal three non-negotiable pharmacophore elements:
Dehydroemetine satisfies these while introducing metabolic advantages. Its repositioning for malaria and leishmaniasis reflects the enduring utility of ipecac alkaloid scaffolds in antiprotozoal discovery [4] [6].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: